molecular formula C12H17N3OS B2394723 1-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one CAS No. 1178198-80-5

1-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2394723
CAS No.: 1178198-80-5
M. Wt: 251.35
InChI Key: BFACWTMJYYRBFG-UHFFFAOYSA-N
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Description

1-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one is a compound that features a thiazole ring, a piperazine ring, and a propenone group. The thiazole ring is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with piperazine and propenone under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a catalyst, such as acetic acid, to facilitate the reaction . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process .

Chemical Reactions Analysis

Types of Reactions

1-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups attached to the thiazole or piperazine rings .

Mechanism of Action

The mechanism of action of 1-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole
  • 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl]-1H-1,2,4-triazole
  • 1-[(2-(4-Bromophenyl)thiazol-4-yl)methyl]-1H-1,2,4-triazole

Uniqueness

1-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one is unique due to the presence of both the thiazole and piperazine rings, which confer distinct chemical and biological properties. The combination of these rings with the propenone group enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-3-12(16)15-6-4-14(5-7-15)8-11-9-17-10(2)13-11/h3,9H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFACWTMJYYRBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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